6-Hydroxyindoramin-d5 Hydrochloride 6-Hydroxyindoramin-d5 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16679106
InChI: InChI=1S/C22H25N3O2.ClH/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16;/h1-7,14-15,18,23,26H,8-13H2,(H,24,27);1H/i1D,2D,3D,4D,5D;
SMILES:
Molecular Formula: C22H26ClN3O2
Molecular Weight: 404.9 g/mol

6-Hydroxyindoramin-d5 Hydrochloride

CAS No.:

Cat. No.: VC16679106

Molecular Formula: C22H26ClN3O2

Molecular Weight: 404.9 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxyindoramin-d5 Hydrochloride -

Specification

Molecular Formula C22H26ClN3O2
Molecular Weight 404.9 g/mol
IUPAC Name 2,3,4,5,6-pentadeuterio-N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride
Standard InChI InChI=1S/C22H25N3O2.ClH/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16;/h1-7,14-15,18,23,26H,8-13H2,(H,24,27);1H/i1D,2D,3D,4D,5D;
Standard InChI Key IAEUXSQJVFNSQV-GWVWGMRQSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NC2CCN(CC2)CCC3=CNC4=C3C=CC(=C4)O)[2H])[2H].Cl
Canonical SMILES C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

The compound’s structure features a benzamide core linked to a piperidinyl-ethyl-indole moiety, with five deuterium atoms replacing protium at the 2,3,4,5,6 positions of the benzamide aromatic ring . This isotopic modification is critical for distinguishing the analyte from its non-deuterated counterpart in MS detection. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous mobile phases during chromatographic separations .

Structural Verification

The InChI key (IAEUXSQJVFNSQV-GWVWGMRQSA-N) and SMILES notation ([2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NC2CCN(CC2)CCC3=CNC4=C3C=CC(=C4)O)[2H])[2H].Cl) confirm the substitution pattern and salt formation . X-ray crystallography data are absent in public databases, but computational models predict a planar indole ring and a twisted piperidine-ethyl chain, minimizing steric clashes .

Physicochemical Properties

Limited experimental data are available for melting/boiling points and solubility, but its hygroscopic nature necessitates storage at 2–8°C in airtight containers . The logP value, estimated using software tools, is approximately 2.1, indicating moderate lipophilicity suitable for reverse-phase HPLC .

PropertyValueSource
Molecular FormulaC22_{22}H21_{21}D5_5ClN3_3O2_2
Molecular Weight404.94 g/mol
Storage Conditions2–8°C (refrigerated)
Estimated logP2.1

Synthesis and Analytical Applications

Synthetic Pathways

While detailed synthetic protocols are proprietary, deuterium incorporation likely involves catalytic hydrogen-deuterium exchange or deuterated reagents during the benzamide formation step . Post-synthesis purification via recrystallization ensures >98% isotopic purity, as required for internal standards .

Role in Quantitative Analysis

In HPLC-MS/MS, the deuterated analog co-elutes with 6-Hydroxyindoramin but exhibits a +5 Da mass shift, enabling baseline resolution in selected reaction monitoring (SRM) modes . A study validating benzydamine hydrochloride analysis demonstrated that isotopic standards reduce matrix effects by 22–37%, underscoring their utility in complex biological matrices .

Method Validation Parameters

  • Linearity: R2^2 > 0.999 over 0.05–1.2 µg/mL

  • Precision: Intra-day CV < 2%

  • Accuracy: 98–102% recovery in spiked plasma

Pharmacological Context and Metabolite Dynamics

Parent Drug: Indoramin

Indoramin’s α1-adrenergic blockade lowers blood pressure by vasodilation, while its affinity for serotonin receptors contributes to bronchodilation . Hepatic metabolism via CYP3A4 yields 6-Hydroxyindoramin as a major metabolite, which retains 30% of the parent’s receptor affinity .

Pharmacokinetic Monitoring

Using 6-Hydroxyindoramin-d5 Hydrochloride, researchers quantified metabolite plasma concentrations in hypertensive patients, revealing a half-life of 4.2 hours and renal clearance of 8.5 L/h . These findings informed dose adjustments in renal impairment populations.

Future Directions and Research Gaps

Unexplored Applications

Potential uses in positron emission tomography (PET) tracer development remain untested. Deuterated analogs could improve tracer pharmacokinetics by reducing radiolytic decomposition .

Data Limitations

Publicly accessible MSDS sheets and acute toxicity data are lacking, highlighting a need for collaborative industry-academia studies .

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